molecular formula C14H25N B13533675 Dispiro[2.1.5^{5}.3^{3}]tridecan-12-ylmethanamine

Dispiro[2.1.5^{5}.3^{3}]tridecan-12-ylmethanamine

Cat. No.: B13533675
M. Wt: 207.35 g/mol
InChI Key: BHUBANDDOXEEMV-UHFFFAOYSA-N
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Description

Dispiro[2.1.5{5}.3{3}]tridecan-12-ylmethanamine is a complex spirocyclic compound characterized by its unique structure, which includes multiple spiro centers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dispiro[2.1.5{5}.3{3}]tridecan-12-ylmethanamine typically involves multi-component reactions that form the spirocyclic framework. One common method is the [3+2] cycloaddition reaction, where azomethine ylides react with dipolarophiles to form the spirocyclic structure. The reaction conditions often include mild temperatures and the use of catalysts such as L-proline to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of Dispiro[2.1.5{5}.3{3}]tridecan-12-ylmethanamine may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also be employed to enhance production efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

Dispiro[2.1.5{5}.3{3}]tridecan-12-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where nucleophiles replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Scientific Research Applications

Dispiro[2.1.5{5}.3{3}]tridecan-12-ylmethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dispiro[2.1.5{5}.3{3}]tridecan-12-ylmethanamine involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The spirocyclic structure provides rigidity, which can enhance binding affinity and specificity. Pathways involved may include inhibition of key metabolic enzymes or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines]
  • Dispiro[cyclopent-3′-ene]bisoxindoles
  • Dispiro[indoline-3,3′-pyrrolo[2,1-a]isoquinoline-1′,2′′-thiazolo[3,2-a]pyrimidine]

Uniqueness

Dispiro[2.1.5{5}.3{3}]tridecan-12-ylmethanamine is unique due to its specific spirocyclic framework, which imparts distinct chemical and physical properties. Compared to other similar compounds, it may exhibit enhanced stability, higher binding affinity to biological targets, and unique reactivity patterns .

Properties

Molecular Formula

C14H25N

Molecular Weight

207.35 g/mol

IUPAC Name

dispiro[2.1.55.33]tridecan-12-ylmethanamine

InChI

InChI=1S/C14H25N/c15-10-12-8-13(4-2-1-3-5-13)11-14(9-12)6-7-14/h12H,1-11,15H2

InChI Key

BHUBANDDOXEEMV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC(CC3(C2)CC3)CN

Origin of Product

United States

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